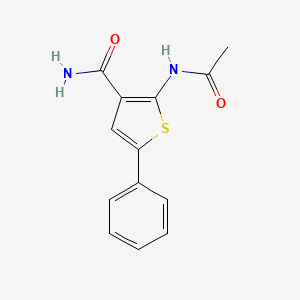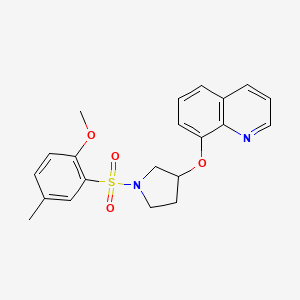
2-Acetamido-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetamido-5-phenylthiophene-3-carboxamide, also known as ACTC, is a chemical compound that belongs to the class of thioamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is characterized by its unique chemical structure, which makes it an ideal candidate for various laboratory experiments.
Scientific Research Applications
Synthesis Techniques and Anticancer Properties
The compound 2-Acetamido-5-phenylthiophene-3-carboxamide and its derivatives have been synthesized and evaluated for their potential in anticancer therapy. For instance, the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, structurally related to this compound, has been achieved. These derivatives have shown promising inhibitory activity against cancer cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety structures (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
Synthesis and Antimicrobial Applications
The compound and its analogs have been synthesized and assessed for antimicrobial properties. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been reported. These molecules have undergone characterization and biological evaluation, indicating their potential in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluations
Antimicrobial and Anticancer Assessments
A variety of derivatives of this compound have been synthesized, characterized, and screened for antimicrobial activity. The compounds, such as Schiff bases derived from 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, have displayed antimicrobial properties, indicating their potential in treating infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Insecticidal Activities
Insecticidal Potential
Certain acetamido derivatives, including those related to this compound, have been designed and tested for their insecticidal activities. Some compounds in this class have demonstrated significant insecticidal activity against pests like Plutella xylostella, indicating a potential use in pest control (Kang et al., 2013).
Crystal Structure and DNA-Binding
Crystallographic Insights and DNA Interaction
The crystal structure of derivatives like 5-Acetamido-1H-pyrazole-4-carboxamide monohydrate has been elucidated, providing valuable insights into the molecular arrangement and hydrogen bonding network. Additionally, certain polythiophene derivatives have shown potential as DNA-binding polymers, hinting at applications in gene therapy and molecular biology (Ghayati et al., 2016; Carreon, Santos, Matson, & So, 2014).
properties
IUPAC Name |
2-acetamido-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)15-13-10(12(14)17)7-11(18-13)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKWMIMDNNXMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)
![1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2669241.png)
![(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B2669242.png)
![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)
![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)
![6-Cyclopropyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2669257.png)

![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/no-structure.png)
![N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2669260.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2669261.png)

